molecular formula C17H14ClN2OD3 B602457 Etifoxine-d3 CAS No. 1246815-89-3

Etifoxine-d3

Katalognummer B602457
CAS-Nummer: 1246815-89-3
Molekulargewicht: 303.81
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etifoxine-d3 is a labeled analogue of Etifoxine . Etifoxine is a benzoxazine class drug primarily used as an anxiolytic . It also possesses neuroprotective, neuroplastic, and anti-inflammatory properties . These effects are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis .


Synthesis Analysis

Etifoxine stimulates endogenous neurosteroid synthesis . Time-course experiments revealed that a 15-min incubation of hypothalamic explants with etifoxine was sufficient to induce a robust increase in neurosteroid synthesis . This suggests that etifoxine activates steroidogenic enzymes at a post-translational level .


Molecular Structure Analysis

The molecular formula of Etifoxine-d3 is C17H14D3ClN2O . The molecular weight is 303.80 .


Chemical Reactions Analysis

Etifoxine stimulates the biological activity of certain steroidogenic enzymes, such as 3β-HSD, P450 C17, 5α-R, and/or 3α-HSD . The increase of THP induced by etifoxine can be ascribed to either stimulation of the reduction reaction of DHP into THP, or inhibition of the oxidation reaction of THP into DHP .


Physical And Chemical Properties Analysis

Etifoxine-d3 is an off-white solid . The molecular weight is 303.80 and the molecular formula is C17H14D3ClN2O .

Wissenschaftliche Forschungsanwendungen

1. Peripheral Nerve Healing and Pain Treatment

Etifoxine has been studied for its potential to promote peripheral nerve healing and treat chemotherapy-induced pain. It functions by modulating GABAA receptors and stimulating neurosteroid production, which may contribute to its analgesic effects and potential in nerve regeneration (Choi & Kim, 2015).

2. Analysis of Degradation Products

Research on etifoxine includes the development of methods for analyzing its degradation products under various stress conditions. This is crucial for understanding its stability and efficacy (Djabrouhou & Guermouche, 2014).

3. Neuroprotective and Neuroregenerative Effects

Etifoxine's neuroprotective and neuroregenerative activities are significant. It enhances GABAA receptor function and stimulates steroid biosynthesis, potentially beneficial for treating brain injuries and neurodegenerative diseases (Liere et al., 2017).

4. Facilitating Neurite Outgrowth

Studies show that etifoxine can promote neurite outgrowth, indicating its potential in nerve regeneration therapies. This is linked to its effects on glial-derived neurotrophic factor (GDNF) (Zhou et al., 2013).

5. Traumatic Brain Injury Treatment

Etifoxine demonstrates potential as a neuroprotective agent in traumatic brain injury models, suggesting it could be beneficial for patients with brain injuries (Shehadeh et al., 2019).

6. Peripheral Nerve Regeneration

Research indicates that etifoxine might enhance peripheral nerve regeneration, making it a promising therapeutic option for peripheral nerve injuries (Dai et al., 2014).

7. Pharmacological Effects Analysis

Simulation studies of etifoxine's biological properties have revealed differences in its pharmacological effects compared to benzodiazepines, including anti-inflammatory activity and effects on hemodynamics (Torshin et al., 2016).

8. Effects on Spinal Nociceptive Processing

Etifoxine's effects on spinal pain processing and its potential as an antinociceptive agent have been characterized, highlighting its role in pain management (Juif et al., 2015).

9. GABAA Receptor Function Modulation

Studies on the modulation of GABAA receptor function by etifoxine have furthered understanding of its anxiolytic and potential therapeutic effects (Mattei et al., 2019).

Safety And Hazards

Etifoxine can continue to be used for the treatment of anxiety disorders, but it must not be used in patients who previously had severe skin reactions or severe liver problems after taking etifoxine . Severe adverse events are in general rare. Skin and subcutaneous disorders are the most frequently reported, but these generally resolve after drug cessation .

Zukünftige Richtungen

Etifoxine has been shown to limit mechanical allodynia and anxiety-like symptoms in a mouse model of streptozotocin-induced diabetic neuropathy . The company that markets Stresam will have to conduct a study to further characterize the effects of etifoxine in patients with anxiety . There is also ongoing research on the short-term effects of etifoxine on the human gut microbiome in healthy men .

Eigenschaften

CAS-Nummer

1246815-89-3

Produktname

Etifoxine-d3

Molekularformel

C17H14ClN2OD3

Molekulargewicht

303.81

Aussehen

Solid powder

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

21715-46-8 (unlabelled)

Synonyme

6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine;  2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine;  Etifoxin-d3

Tag

Etifoxine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.